molecular formula C10H12N2O2 B8018776 N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide

N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide

Cat. No.: B8018776
M. Wt: 192.21 g/mol
InChI Key: XNXTUWASDHFBDP-YRNVUSSQSA-N
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Description

N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide is an organic compound characterized by the presence of an acetamide group attached to a 3-ethylphenyl ring and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide typically involves the reaction of 3-ethylphenylamine with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and pain, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-Methylphenyl)-2-hydroxyimino)-acetamide
  • N-((3-Propylphenyl)-2-hydroxyimino)-acetamide
  • N-((3-Isopropylphenyl)-2-hydroxyimino)-acetamide

Uniqueness

N-((3-Ethylphenyl)-2-hydroxyimino)-acetamide is unique due to the presence of the 3-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the 3-ethylphenyl group may provide distinct steric and electronic effects, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

(2E)-N-(3-ethylphenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-8-4-3-5-9(6-8)12-10(13)7-11-14/h3-7,14H,2H2,1H3,(H,12,13)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXTUWASDHFBDP-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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